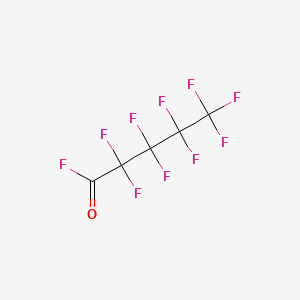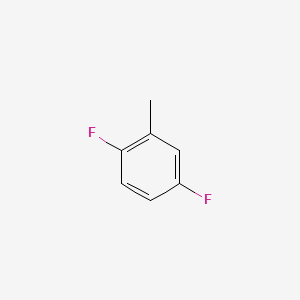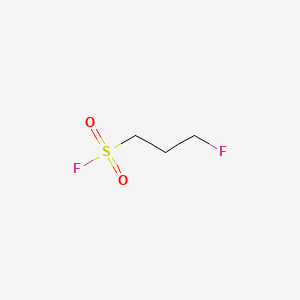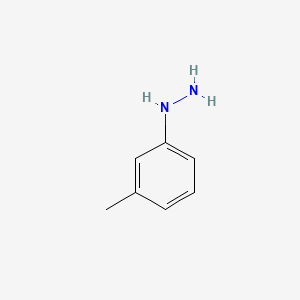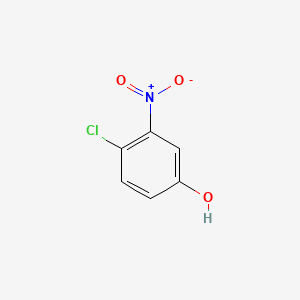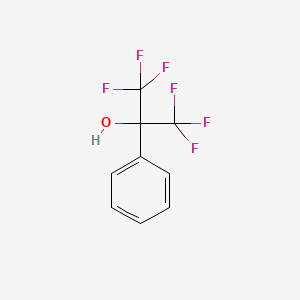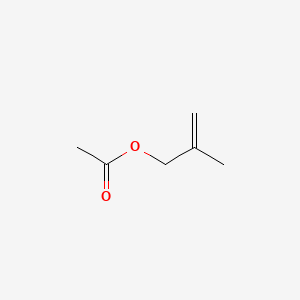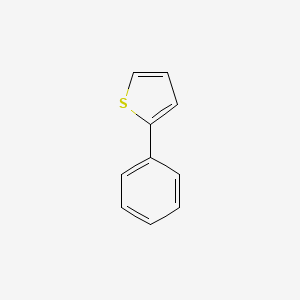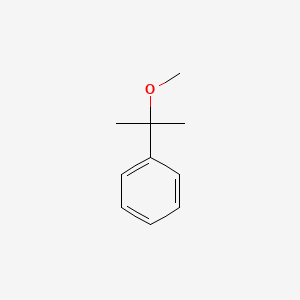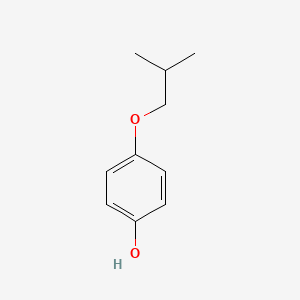
4-(2-甲基丙氧基)苯酚
描述
科学研究应用
4-(2-Methylpropoxy)phenol has several applications in scientific research:
作用机制
Target of Action
4-(2-Methylpropoxy)phenol is a phenolic compound . Phenolic compounds are known to have a wide range of targets due to their diverse structures and properties.
Mode of Action
Phenolic compounds, in general, are known to interact with their targets through various mechanisms, such as antioxidant activity, enzyme inhibition, and receptor binding . They can also induce rapid, uncontrolled growth in plants by mimicking the auxin growth hormone indoleacetic acid .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants and are synthesized through the shikimate and phenylpropanoid pathways . These pathways lead to the formation of a variety of phenolic compounds, including flavonoids . .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known to have numerous biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
生化分析
Biochemical Properties
4-(2-Methylpropoxy)phenol plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases. The interaction between 4-(2-Methylpropoxy)phenol and these enzymes typically involves the donation of hydrogen atoms, which helps in neutralizing free radicals and reducing oxidative damage .
Cellular Effects
The effects of 4-(2-Methylpropoxy)phenol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(2-Methylpropoxy)phenol has been shown to enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(2-Methylpropoxy)phenol exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, 4-(2-Methylpropoxy)phenol can inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methylpropoxy)phenol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Methylpropoxy)phenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 4-(2-Methylpropoxy)phenol has been associated with sustained antioxidant effects, although prolonged exposure may also lead to cellular adaptation and changes in sensitivity to oxidative stress .
Dosage Effects in Animal Models
The effects of 4-(2-Methylpropoxy)phenol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, 4-(2-Methylpropoxy)phenol can exhibit toxic or adverse effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity .
Metabolic Pathways
4-(2-Methylpropoxy)phenol is involved in several metabolic pathways, including those related to its antioxidant activity. This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the overall biochemical effects of 4-(2-Methylpropoxy)phenol .
Transport and Distribution
The transport and distribution of 4-(2-Methylpropoxy)phenol within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic anion transporters and can bind to serum albumin in the bloodstream. These interactions influence the localization and accumulation of 4-(2-Methylpropoxy)phenol in different tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-(2-Methylpropoxy)phenol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of 4-(2-Methylpropoxy)phenol in these organelles can enhance its antioxidant effects and modulate various cellular processes, including energy production and protein folding .
准备方法
Synthetic Routes and Reaction Conditions: 4-(2-Methylpropoxy)phenol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-propanol with 1,4-benzoquinone. This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 4-(2-Methylpropoxy)phenol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles to the laboratory synthesis, with additional steps for purification and quality control.
化学反应分析
Types of Reactions: 4-(2-Methylpropoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
相似化合物的比较
Phenol: The parent compound, simpler in structure but less versatile in reactions.
4-Methoxyphenol: Similar in structure but with a methoxy group instead of a 2-methylpropoxy group, leading to different reactivity and applications.
4-Ethoxyphenol: Another similar compound with an ethoxy group, showing different physical and chemical properties.
Uniqueness: 4-(2-Methylpropoxy)phenol is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in specific applications where other phenolic compounds may not be as effective .
属性
IUPAC Name |
4-(2-methylpropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXXKRPGNJTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326627 | |
| Record name | 4-(2-methylpropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56069-36-4 | |
| Record name | 4-(2-methylpropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



